Cas no 2172495-08-6 (ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)

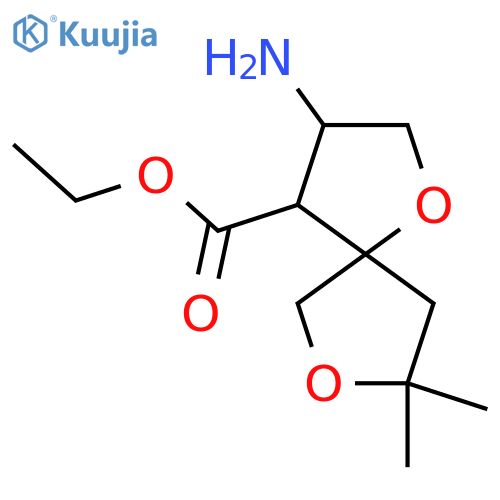

2172495-08-6 structure

商品名:ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate

- ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate

- EN300-1623606

- 2172495-08-6

-

- インチ: 1S/C12H21NO4/c1-4-15-10(14)9-8(13)5-16-12(9)6-11(2,3)17-7-12/h8-9H,4-7,13H2,1-3H3

- InChIKey: BLCWSNYIAZMRRO-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C(=O)OCC)C21COC(C)(C)C2)N

計算された属性

- せいみつぶんしりょう: 243.14705815g/mol

- どういたいしつりょう: 243.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 70.8Ų

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1623606-0.5g |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 0.5g |

$1893.0 | 2023-06-04 | ||

| Enamine | EN300-1623606-250mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 250mg |

$1814.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-500mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 500mg |

$1893.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-5.0g |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 5g |

$5719.0 | 2023-06-04 | ||

| Enamine | EN300-1623606-0.05g |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 0.05g |

$1657.0 | 2023-06-04 | ||

| Enamine | EN300-1623606-10000mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 10000mg |

$8480.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-2500mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 2500mg |

$3865.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-100mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 100mg |

$1735.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-5000mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 5000mg |

$5719.0 | 2023-09-22 | ||

| Enamine | EN300-1623606-1000mg |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro[4.4]nonane-4-carboxylate |

2172495-08-6 | 1000mg |

$1971.0 | 2023-09-22 |

ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

2172495-08-6 (ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量